molecular formula C12H27N B12393554 N-Dodecyl-D25-amine

N-Dodecyl-D25-amine

Cat. No.: B12393554
M. Wt: 210.50 g/mol
InChI Key: JRBPAEWTRLWTQC-VVZIYBSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-D25-amine typically involves the deuteration of dodecylamine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions . The reaction is usually carried out in a deuterated solvent to ensure maximum incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-D25-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Dodecyl-D25-amine is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of N-Dodecyl-D25-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it an ideal tracer in various studies .

Comparison with Similar Compounds

Similar Compounds

    Dodecylamine: The non-deuterated analogue of N-Dodecyl-D25-amine.

    Dodecyldimethylamine: A tertiary amine with similar hydrophobic properties.

    Dodecylamine oxide: An oxidized form of dodecylamine

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This isotopic labeling distinguishes it from other similar compounds and makes it invaluable in scientific studies .

Properties

Molecular Formula

C12H27N

Molecular Weight

210.50 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecan-1-amine

InChI

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2

InChI Key

JRBPAEWTRLWTQC-VVZIYBSUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N

Canonical SMILES

CCCCCCCCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.